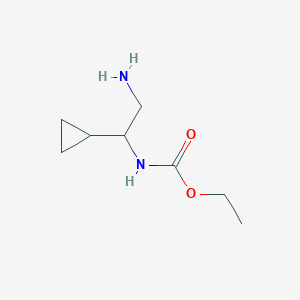
ethyl N-(2-amino-1-cyclopropylethyl)carbamate
Vue d'ensemble
Description
Ethyl N-(2-amino-1-cyclopropylethyl)carbamate is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol. This compound is known for its unique structure, which includes a cyclopropyl group, an amino group, and a carbamate group. It is commonly referred to as ethyl cyclopropylcarbamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-amino-1-cyclopropylethyl)carbamate can be achieved through various methods. One common approach involves the reaction of ethyl carbamate with 2-amino-1-cyclopropylethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is purified through techniques such as crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(2-amino-1-cyclopropylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted carbamates and amines.
Applications De Recherche Scientifique
Ethyl N-(2-amino-1-cyclopropylethyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl N-(2-amino-1-cyclopropylethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: A simpler carbamate compound with similar functional groups.
Methyl carbamate: Another carbamate with a methyl group instead of an ethyl group.
Propyl carbamate: Contains a propyl group, offering different steric and electronic properties.
Uniqueness
Ethyl N-(2-amino-1-cyclopropylethyl)carbamate is unique due to its cyclopropyl group, which imparts distinct steric and electronic characteristics. This uniqueness makes it valuable in specific chemical reactions and applications where other carbamates may not be suitable .
Propriétés
IUPAC Name |
ethyl N-(2-amino-1-cyclopropylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-8(11)10-7(5-9)6-3-4-6/h6-7H,2-5,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAQQDNQIQVNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CN)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



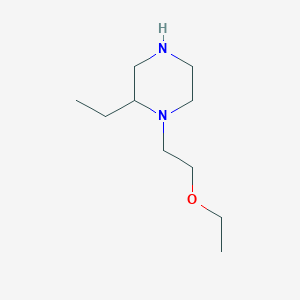
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1422929.png)
![2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine](/img/structure/B1422930.png)

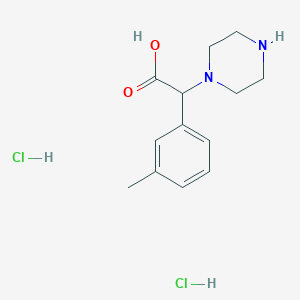
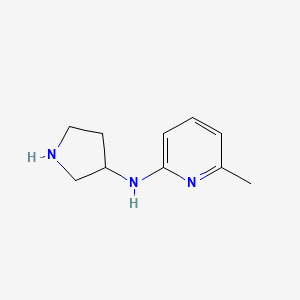
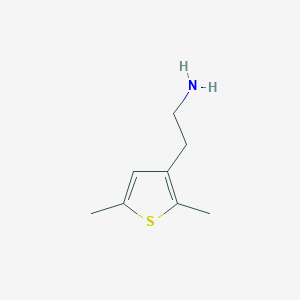
amine hydrochloride](/img/structure/B1422935.png)

![2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422939.png)
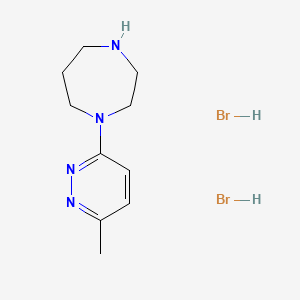
![Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine](/img/structure/B1422946.png)

